molecular formula C15H13NO2 B8582659 3-Benzyl-5-hydroxyisoindolin-1-one

3-Benzyl-5-hydroxyisoindolin-1-one

Cat. No. B8582659
M. Wt: 239.27 g/mol
InChI Key: QDYOSINPFKWZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09365512B2

Procedure details

To a stirred and cold (−5° C.-1-10° C.) solution of tert-butyl 3-benzyl-5-methoxy-1-oxoisoindoline-2-carboxylate (0.92 g, 2.59 mmol) in dichloromethane (9 mL) was added BBr3 (7.8 mL, 7.78 mmol) dropwise under N2. This was stirred at −5° C. for 3 hours, then room temperature for overnight. TLC showed complete conversion. The reaction mixture was poured into ice-water, extracted 3× with dichloromethane. The combined organic layer was washed 1× with water, 1× with saturated NaHCO3, 1× with saturated NaCl solution, dried over Na2SO4, concentrated down to a light yellow solid (620 mg, 100%).
Name
tert-butyl 3-benzyl-5-methoxy-1-oxoisoindoline-2-carboxylate
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
7.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:17]C)[CH:15]=2)[C:10](=[O:19])[N:9]1C(OC(C)(C)C)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B(Br)(Br)Br.N#N>ClCCl>[CH2:1]([CH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([OH:17])[CH:15]=2)[C:10](=[O:19])[NH:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
tert-butyl 3-benzyl-5-methoxy-1-oxoisoindoline-2-carboxylate
Quantity
0.92 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1N(C(C2=CC=C(C=C12)OC)=O)C(=O)OC(C)(C)C
Name
Quantity
7.8 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
9 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This was stirred at −5° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with dichloromethane
WASH
Type
WASH
Details
The combined organic layer was washed 1× with water, 1× with saturated NaHCO3, 1× with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down to a light yellow solid (620 mg, 100%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)C1NC(C2=CC=C(C=C12)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.